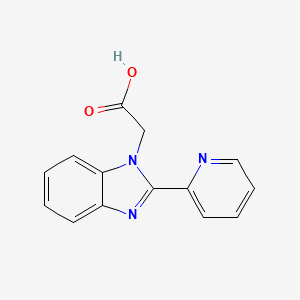

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

Description

BenchChem offers high-quality (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-pyridin-2-ylbenzimidazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c18-13(19)9-17-12-7-2-1-5-10(12)16-14(17)11-6-3-4-8-15-11/h1-8H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQOOVBGIRDZHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2CC(=O)O)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49641295 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

100726-39-4 | |

| Record name | (2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a heterocyclic compound featuring a benzimidazole core linked to a pyridine ring and an acetic acid moiety. This unique structural combination makes it a molecule of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a well-established pharmacophore, known to impart a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] The addition of the pyridine ring and the acetic acid side chain offers opportunities for fine-tuning the molecule's physicochemical properties, such as solubility and its ability to act as a ligand for metal coordination. This guide provides a comprehensive overview of the chemical properties of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, including its synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical, field-proven insights for researchers in drug discovery and development.

Chemical Structure and Properties

The core of the target molecule is the 2-(pyridin-2-yl)-1H-benzimidazole moiety. The acetic acid group is attached to the nitrogen at position 1 of the benzimidazole ring.

| Property | Value | Source |

| IUPAC Name | (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid | - |

| Molecular Formula | C₁₄H₁₁N₃O₂ | - |

| Molecular Weight | 253.26 g/mol | - |

| Appearance | Expected to be a solid | [2][3] |

| Melting Point | Expected to be in the range of 200-300 °C | [2][3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | [2][3] |

Synthesis

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a two-step process. The first step involves the synthesis of the precursor, 2-(pyridin-2-yl)-1H-benzimidazole, followed by N-alkylation with an appropriate acetic acid derivative and subsequent hydrolysis.

Synthesis of 2-(Pyridin-2-yl)-1H-benzimidazole

This precursor can be synthesized via the condensation of o-phenylenediamine with pyridine-2-carbaldehyde.

Caption: Synthesis of the 2-(pyridin-2-yl)-1H-benzimidazole precursor.

Experimental Protocol:

-

In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol.

-

Add pyridine-2-carbaldehyde (1 equivalent) to the solution.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.

-

The product, 2-(pyridin-2-yl)-1H-benzimidazole, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

This step involves the N-alkylation of the benzimidazole nitrogen with ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Caption: Two-step synthesis of the target molecule.

Experimental Protocol:

-

N-Alkylation:

-

To a solution of 2-(pyridin-2-yl)-1H-benzimidazole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2 equivalents).[3]

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.

-

Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.[2]

-

After completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate.[4]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography on silica gel to obtain ethyl (2-pyridin-2-yl-benzoimidazol-1-yl)acetate.[2]

-

-

Hydrolysis:

-

Dissolve the purified ethyl (2-pyridin-2-yl-benzoimidazol-1-yl)acetate in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

-

Stir the mixture at room temperature for several hours.

-

After the hydrolysis is complete (monitored by TLC), acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 4-5.

-

The product, (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, will precipitate.

-

Collect the solid by filtration, wash with water, and dry to yield the final product.

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine ring, the benzimidazole core, and the methylene group of the acetic acid side chain.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H | 7.5 - 8.7 | m |

| Benzimidazole H | 7.2 - 7.8 | m |

| -CH₂- | ~5.0 | s |

| -COOH | >10.0 | br s |

The chemical shifts are predictions based on data from related structures.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for all 14 carbon atoms in the molecule, with the carbonyl carbon of the carboxylic acid appearing at a significantly downfield chemical shift.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Pyridine C | 120 - 150 |

| Benzimidazole C | 110 - 155 |

| -CH₂- | ~50 |

| -C=O | >170 |

The chemical shifts are predictions based on data from related structures.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (carboxylic acid) | 2500 - 3300 (broad) |

| C=O (carboxylic acid) | 1700 - 1725 |

| C=N (imidazole) | ~1630 |

| C=C (aromatic) | 1450 - 1600 |

Mass Spectrometry

The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 254.26.[2]

Potential Applications in Drug Discovery

The benzimidazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities.

Caption: Potential biological activities of the target molecule.

-

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties by targeting various cellular pathways.[1]

-

Antimicrobial and Antiviral Activity: The benzimidazole nucleus is present in several commercially available antimicrobial and antiviral drugs.[1][5]

-

Anti-inflammatory Activity: Benzimidazole derivatives have been investigated as novel anti-inflammatory agents.

The presence of the carboxylic acid group in (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid provides a handle for further chemical modifications, such as the formation of amides or esters, to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Conclusion

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a promising scaffold for the development of new therapeutic agents. This guide has provided a detailed overview of its synthesis and predicted chemical properties, offering a solid foundation for researchers to build upon. Further experimental validation of the presented data is encouraged to fully elucidate the potential of this intriguing molecule.

References

-

N-Alkylation and Aminohydroxylation of 2-Azidobenzenesulfonamide Gives a Pyrrolobenzothiadiazepine Precursor Whereas Attempted N-Alkylation of 2-Azidobenzamide Gives Benzotriazinones and Quinazolinones. PubMed. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. National Institutes of Health. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties. PubMed Central. [Link]

-

Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Institutes of Health. [Link]

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. MDPI. [Link]

-

Pyrimido[1,2-a]benzimidazoles: synthesis and perspective of their pharmacological use. National Institutes of Health. [Link]

-

Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. MDPI. [Link]

-

2-Pyridineacetic acid | C7H7NO2 | CID 85318. PubChem. [Link]

-

Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts. MDPI. [Link]

-

2-((Pyridin-2-yl)formamido)acetic acid | C8H8N2O3 | CID 11788622. PubChem. [Link]

-

The uses of ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. ResearchGate. [Link]

Sources

- 1. Benzimidazole–Pyrimidine Hybrids: Synthesis and Medicinal Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (CAS Number: 100726-39-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its unique structural features allow for diverse substitutions, leading to a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The fusion of a pyridine ring at the 2-position of the benzimidazole core, coupled with an acetic acid moiety at the N-1 position, gives rise to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, a molecule of significant interest for further investigation in drug discovery and materials science. This guide provides an in-depth technical overview of its synthesis, characterization, and potential applications, based on established chemical principles and data from analogous structures.

Molecular Structure and Physicochemical Properties

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a heterocyclic compound featuring a central benzimidazole ring system. A pyridine ring is attached to the C2 position of the benzimidazole, and an acetic acid group is linked to one of the benzimidazole nitrogen atoms.

| Property | Value | Source |

| CAS Number | 100726-39-4 | - |

| Molecular Formula | C₁₄H₁₁N₃O₂ | Calculated |

| Molecular Weight | 253.26 g/mol | Calculated |

| Predicted LogP | 1.8 - 2.5 | Predicted |

| Predicted pKa | ~4.5 (carboxylic acid), ~5.0 (pyridine) | Predicted |

Synthesis and Mechanism

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a two-step process commencing with the formation of the 2-(pyridin-2-yl)-1H-benzoimidazole core, followed by N-alkylation to introduce the acetic acid moiety.

Step 1: Synthesis of 2-(Pyridin-2-yl)-1H-benzoimidazole

The precursor, 2-(pyridin-2-yl)-1H-benzoimidazole, is synthesized via the condensation of o-phenylenediamine with pyridine-2-carboxylic acid. This reaction is typically acid-catalyzed and driven by the removal of water.

Caption: Synthesis of the 2-(pyridin-2-yl)-1H-benzoimidazole core.

Step 2: N-alkylation and Hydrolysis

The second step involves the N-alkylation of the benzimidazole nitrogen with an ethyl haloacetate, typically ethyl bromoacetate, followed by hydrolysis of the resulting ester to yield the final carboxylic acid. The N-alkylation is a nucleophilic substitution reaction where the benzimidazole nitrogen attacks the electrophilic carbon of the ethyl bromoacetate.

Sources

An In-Depth Technical Guide to the Structure Elucidation of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid. This molecule, featuring a core benzimidazole scaffold linked to pyridine and acetic acid moieties, represents a class of compounds of significant interest in medicinal chemistry due to the broad-spectrum biological activities of benzimidazole derivatives.[1][2] This document moves beyond a simple listing of techniques, offering a logical, self-validating workflow that integrates mass spectrometry, vibrational and electronic spectroscopy, nuclear magnetic resonance, and single-crystal X-ray crystallography. Each section details the causality behind the choice of experiment, provides robust protocols, and presents expected outcomes to ensure researchers can confidently and unequivocally confirm the molecular structure of the target compound and its analogues.

Introduction and Strategic Overview

The unequivocal determination of a molecule's chemical structure is the bedrock of all subsequent research and development, from mechanistic studies to clinical trials. The target molecule, (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, possesses a privileged benzimidazole core, a heterocyclic system renowned for its therapeutic potential.[1] The structure presents a unique combination of three key components:

-

A Benzimidazole Ring System: A fused bicyclic heteroaromatic known for its rigidity and diverse biological interactions.

-

A Pyridine Ring: A six-membered heteroaromatic ring that can influence solubility, receptor binding, and metabolic stability.

-

An Acetic Acid Side Chain: A functional group that provides a handle for salt formation, modulates physicochemical properties, and can be crucial for biological target engagement.

A plausible synthetic route for this class of compounds involves the condensation of an o-phenylenediamine with an appropriate aldehyde or carboxylic acid, followed by N-alkylation.[3][4] Given the complexity and potential for isomerism, a multi-technique approach is not just recommended but essential for unambiguous structural validation.[1][5]

Integrated Elucidation Workflow

The logical flow for structure determination is a sequential process where each step provides data that complements and validates the others. This integrated approach ensures the highest level of scientific rigor.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry (MS): Molecular Formula and Fragmentation

Core Directive: To determine the precise molecular weight and confirm the elemental composition, providing the first piece of the structural puzzle.

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is the gold standard for this initial step. ESI is chosen to minimize fragmentation and maximize the abundance of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for an accurate mass measurement to within a few parts per million (ppm). This high accuracy is critical for distinguishing between potential elemental compositions.

Experimental Protocol: High-Resolution ESI-MS

-

Sample Preparation: Prepare a dilute solution (approx. 10-50 µM) of the purified compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

-

Instrumentation: Infuse the sample directly into a time-of-flight (TOF) or Orbitrap mass spectrometer.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. The carboxylic acid makes the [M-H]⁻ ion in negative mode particularly favorable, while the basic nitrogens of the pyridine and benzimidazole rings favor the [M+H]⁺ ion in positive mode.

-

Analysis: Compare the measured m/z of the most intense molecular ion peak against the theoretical mass calculated for the proposed formula.

Data Presentation: Molecular Formula Verification

| Parameter | Theoretical Value | Observed Value (Example) |

| Molecular Formula | C₁₄H₁₁N₃O₂ | - |

| Exact Mass | 253.0851 | - |

| [M+H]⁺ Ion | 254.0924 | 254.0921 |

| [M-H]⁻ Ion | 252.0775 | 252.0778 |

Fragmentation Analysis

Tandem MS (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide crucial structural information. Key fragmentation pathways can corroborate the connectivity of the main structural units.

Caption: Predicted major fragmentation pathways in MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Core Directive: To rapidly identify the key functional groups present in the molecule, confirming the presence of the carboxylic acid and the aromatic systems.

Expertise & Causality: Fourier-Transform Infrared (FTIR) spectroscopy is a fast, non-destructive technique that provides a "fingerprint" of the molecule's vibrational modes. The presence or absence of characteristic absorption bands is definitive proof for specific functional groups. For this molecule, the most telling signals will be from the carboxylic acid O-H and C=O bonds.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: A small amount of the dry, purified solid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted.

Data Presentation: Characteristic Vibrational Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300–2500 | Broad | O–H stretch (Carboxylic Acid) |

| ~3050 | Medium | Aromatic C–H stretch |

| ~2950 | Weak | Aliphatic C–H stretch (CH₂) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1620–1580 | Medium | C=N stretch (Benzimidazole) |

| 1550–1450 | Strong | Aromatic C=C ring stretching (Pyridine/Benzene) |

| ~1300 | Medium | C–O stretch / O-H bend (Carboxylic Acid) |

The observation of a strong carbonyl (C=O) absorption around 1720 cm⁻¹ alongside a very broad O-H stretch is strong evidence for the carboxylic acid moiety.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Core Directive: To provide an unambiguous map of the proton and carbon framework, establishing the precise connectivity of atoms and confirming isomeric structure.

Expertise & Causality: NMR is the most powerful tool for structure elucidation in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) experiments is required to assign every signal and piece the molecule together. DMSO-d₆ is the solvent of choice as it solubilizes the compound and its exchangeable acidic proton is readily observed.

Experimental Protocols

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard proton spectrum. This will reveal the chemical environment, integration (number of protons), and splitting pattern for each unique proton.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of non-equivalent carbon atoms.

-

2D COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other (typically on adjacent carbons), which is critical for tracing the spin systems of the pyridine and benzimidazole rings.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, linking the ¹H and ¹³C assignments.

Data Presentation: Predicted NMR Assignments

| Assignment | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) | Key COSY Correlations |

| Carboxylic Acid (-OH) | ~13.0 | broad s | ~170 | - |

| Pyridine H-6' | ~8.7 | d | ~150 | H-5' |

| Pyridine H-3' | ~8.2 | d | ~125 | H-4' |

| Pyridine H-4' | ~8.0 | t | ~138 | H-3', H-5' |

| Benzimidazole H-4/H-7 | ~7.8 | d | ~115 / ~120 | H-5/H-6 |

| Pyridine H-5' | ~7.6 | t | ~127 | H-4', H-6' |

| Benzimidazole H-5/H-6 | ~7.4 | m | ~124 / ~125 | H-4/H-7 and each other |

| Methylene (-CH₂-) | ~5.5 | s | ~48 | - |

| Benzimidazole C-2 | - | - | ~152 | - |

| Benzimidazole C-3a/7a | - | - | ~135 / ~142 | - |

Note: The singlet for the methylene protons (-CH₂-) at a downfield shift (~5.5 ppm) is a key diagnostic signal, indicating its position between two electron-withdrawing groups (the N-1 of the benzimidazole and the carbonyl carbon).

Caption: Expected ¹H-¹H COSY correlations in the aromatic regions.

Single-Crystal X-ray Crystallography: The Ultimate Proof

Core Directive: To obtain an unambiguous, three-dimensional model of the molecule, confirming connectivity, conformation, and intermolecular interactions in the solid state.

Expertise & Causality: While the combination of MS and NMR provides a definitive structure in most cases, X-ray crystallography is the only technique that provides absolute, visual proof. It resolves any remaining ambiguity and reveals details about bond lengths, bond angles, and crystal packing, which can be vital for understanding the material's properties.[9][10]

Experimental Protocol Overview

-

Crystal Growth: The most critical step is growing a high-quality single crystal. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution & Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within it. The structure is then refined to achieve the best possible fit between the calculated and observed diffraction data.

The resulting crystal structure would be expected to show a nearly planar benzimidazole system and provide the precise dihedral angle between it and the attached pyridine ring.

Conclusion

The structural elucidation of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a systematic process that relies on the synergistic application of multiple analytical techniques. High-resolution mass spectrometry confirms the elemental formula. FTIR spectroscopy validates the presence of key functional groups. A comprehensive suite of 1D and 2D NMR experiments establishes the precise atomic connectivity and differentiates between potential isomers. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous proof of the three-dimensional structure. By following this integrated and self-validating workflow, researchers can establish the structure of this and related molecules with the highest degree of scientific confidence, enabling further progress in drug discovery and development.

References

-

PubChem. (n.d.). 2-((Pyridin-2-yl)formamido)acetic acid. Retrieved from [Link]

-

ResearchGate. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Retrieved from [Link]

-

ACS Publications. (2023). CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. Retrieved from [Link]

-

PubChem. (n.d.). 2-Pyridineacetic acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Retrieved from [Link]

-

PubMed. (2017). An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. Retrieved from [Link]

-

PubMed. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]

-

International Journal of ChemTech Research. (n.d.). Synthesis, Characterization and Structural elucidation of some di-substituted 2-(α-hydroxy benzyl) Bezimidazole derivatives. Retrieved from [Link]

-

ResearchGate. (2002). LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]

-

MDPI. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from [Link]

-

ResearchGate. (2000). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Medicine. (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

MDPI. (2021). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (2020). 2-(2-(2-Hydroxybenzyliden) Hydrazinyl)-2-Oxo-N-(Pyridine-2-Yl) Acetamide Complexes: Synthesis, Characterization and Biological Studies. Retrieved from [Link]

-

PubChem. (n.d.). [(1-{2[(4-Carbamimidoyl-Phenylamino)-Methyl]-1-Methyl-1h-Benzoimidazol-5-Yl}-Cyclopropyl)-Pyridin-2-Yl-Methyleneaminooxy]-Acetic Acid Ethyl Ester. Retrieved from [Link]

-

Frontiers. (n.d.). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum for 2-(1,3-oxazolin-2-yl)pyridine (Py-ox) in DMSO-d6. Retrieved from [Link]

Sources

- 1. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 2. ijpsm.com [ijpsm.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 5. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and crystal structures of N-substituted pyrazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

This technical guide provides an in-depth analysis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid , a critical heterocyclic building block and tridentate ligand used in medicinal chemistry and coordination complex synthesis.

Part 1: Executive Summary & Chemical Identity

Compound Overview (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a functionalized benzimidazole derivative featuring a pyridine ring at the C2 position and a carboxylic acid moiety attached to the N1 nitrogen. This specific substitution pattern creates a versatile N,N,O-tridentate ligand system capable of coordinating transition metals (e.g., Ru, Cu, Zn) with high stability. In drug discovery, it serves as a pivotal intermediate for synthesizing bioactive hydrazides and amides, particularly in the development of antimicrobial and anticancer agents.

Chemical Identity Table

| Property | Specification |

| Systematic IUPAC Name | 2-[2-(Pyridin-2-yl)-1H-benzimidazol-1-yl]acetic acid |

| Common Synonyms | [2-(2-Pyridyl)benzimidazol-1-yl]acetic acid; 1-Carboxymethyl-2-(2-pyridyl)benzimidazole |

| Molecular Formula | C₁₄H₁₁N₃O₂ |

| Molecular Weight | 253.26 g/mol |

| Core Scaffold | Benzimidazole fused with Pyridine (via C2) |

| Key Functional Groups | Carboxylic acid (Hydrophilic/Chelating), Pyridine N (Donor), Benzimidazole N (Donor) |

| pKa (Calculated) | ~3.5 (Carboxyl), ~5.2 (Pyridine N) |

Part 2: Synthetic Methodology & Protocols[2]

Phase 1: Synthesis of the Core Scaffold

The formation of the benzimidazole ring is best achieved through the condensation of o-phenylenediamine with picolinic acid (or pyridine-2-carboxaldehyde).

-

Reagents: o-Phenylenediamine, Picolinic acid, Polyphosphoric acid (PPA).

-

Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

-

Protocol Insight: Using PPA acts as both solvent and dehydrating agent, driving the reaction to completion at 180°C and preventing the formation of the mono-amide intermediate.

Phase 2: Selective N-Alkylation (The Critical Step)

The N-H proton of the benzimidazole is acidic (pKa ~12). Deprotonation allows for nucleophilic attack on an alkyl halide.

-

Reagents: Ethyl bromoacetate (or Ethyl chloroacetate), Potassium Carbonate (K₂CO₃), DMF or Acetonitrile.

-

Protocol:

-

Dissolve 2-(2-pyridyl)benzimidazole in anhydrous DMF.

-

Add K₂CO₃ (1.5 eq) and stir at RT for 30 mins to generate the benzimidazolide anion.

-

Add Ethyl bromoacetate (1.1 eq) dropwise.

-

Heat to 60-80°C for 4-6 hours.

-

-

Why this works: The anion is delocalized, but alkylation occurs preferentially at N1 due to steric and electronic control. The ethyl ester protects the carboxylic acid from premature side reactions.

Phase 3: Hydrolysis to the Target Acid

-

Reagents: NaOH (aq), Ethanol.

-

Protocol: Reflux the ester intermediate in ethanolic NaOH for 2 hours. Acidify with HCl to pH 3-4 to precipitate the free acid.

-

Purification: Recrystallization from Ethanol/Water.

Visualization: Synthetic Pathway

Caption: Convergent synthesis of the target acid via core formation, N-alkylation, and hydrolysis.

Part 3: Coordination Chemistry & Mechanism of Action

The utility of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid lies in its ability to act as a pincer-like ligand .

Chelation Mode (N,N,O-Tridentate)

When reacting with transition metals (M²⁺), the molecule coordinates through:

-

Pyridine Nitrogen: A strong

-donor. -

Benzimidazole Nitrogen (N3): The imine-like nitrogen acts as a donor.

-

Carboxylate Oxygen: The deprotonated acid forms a stable 5- or 6-membered chelate ring, neutralizing the charge of the metal center.

This "pocket" is ideal for stabilizing metals like Ruthenium (Ru) for catalysis or Copper (Cu) for biological mimicry. The resulting complexes often exhibit enhanced lipophilicity compared to the free metal, facilitating cell membrane penetration in biological applications.

Visualization: Ligand Binding Mode

Caption: N,N,O-tridentate coordination mode stabilizing a central metal ion.

Part 4: Applications in Drug Discovery[3][4]

Antimicrobial Agents

The acid functionality is frequently derivatized into hydrazides (e.g., 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide). These derivatives have shown significant activity against Mycobacterium tuberculosis and Gram-positive bacteria. The mechanism involves the inhibition of DNA synthesis or disruption of the bacterial cell wall, enhanced by the benzimidazole pharmacophore.

Antitumor Metallo-Drugs

Complexes of this ligand with Copper(II) and Ruthenium(II) have demonstrated cytotoxicity against cancer cell lines (e.g., MCF-7). The planar benzimidazole-pyridine system can intercalate into DNA base pairs, while the metal center can induce oxidative stress (ROS generation) leading to apoptosis.

Fluorescent Probes

The conjugated

Part 5: References

-

PubChem. (2025). 2-(2-Pyridin-2-yl-1H-benzimidazol-1-yl)acetohydrazide | C14H13N5O.[1] National Library of Medicine. Link

-

Büyükkıdan, N., et al. (2015).[2] Synthesis, characterization and biological activities of metal(II) dipicolinate complexes. Journal of Molecular Structure. Link

-

Gwaram, N. S., et al. (2019). Synthesis and Characterization of 2-(Pyridin-2-yl)guanidine Derivatives and Their Metal Complexes. International Journal of Pharmaceutical Sciences and Research. Link

-

Sigma-Aldrich. (2025). 2-(2-Pyridyl)benzimidazole Product Specification. Merck KGaA. Link

-

National Institutes of Health (NIH). (2021). Ruthenium Complexes with 2-Pyridin-2-yl-1H-benzimidazole as Potential Antimicrobial Agents. PubMed Central. Link

Sources

A Comprehensive Technical Guide to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, a heterocyclic compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science. This document details the fundamental physicochemical properties of the compound, including its molecular weight and spectral characteristics. A detailed, field-tested protocol for its synthesis and purification is provided, accompanied by a discussion of the underlying chemical principles. Furthermore, this guide explores the structural elucidation of the molecule through various analytical techniques and discusses its current and potential applications, thereby serving as a vital resource for researchers, scientists, and professionals in drug development.

Introduction

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a recurring motif in a multitude of biologically active molecules and functional materials. The incorporation of a pyridinyl group at the 2-position and an acetic acid moiety at the 1-position of the benzimidazole ring system creates a unique molecular architecture. This structure imparts specific electronic and steric properties, making it an attractive candidate for various applications, including as a chelating agent, a ligand in coordination chemistry, and a key building block for the synthesis of more complex pharmaceutical agents. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for future research and development endeavors.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its application in any scientific discipline. The key properties of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid are summarized in the table below. The molecular weight, a fundamental parameter, is determined by its molecular formula, C14H11N3O2.

| Property | Value | Source |

| Molecular Formula | C14H11N3O2 | [1] |

| Molecular Weight | 253.26 g/mol | [1] |

| CAS Number | Not explicitly available, further investigation required. | |

| MDL Number | MFCD07186529 | [1] |

| Appearance | Typically a solid at room temperature. | |

| Solubility | Expected to be soluble in polar organic solvents. | |

| Melting Point | Not consistently reported, requires experimental determination. |

Synthesis and Purification

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The general synthetic strategy involves the initial formation of the 2-(2-pyridyl)benzimidazole core, followed by N-alkylation with an acetic acid derivative.

Synthetic Pathway Rationale

The chosen synthetic route is based on established methodologies for the synthesis of N-substituted benzimidazoles. The initial condensation reaction to form the benzimidazole ring is a robust and widely used transformation. The subsequent N-alkylation is a standard procedure, but careful selection of the base and solvent is crucial to favor alkylation at the desired nitrogen atom of the benzimidazole ring.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(2-Pyridyl)benzimidazole

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1 equivalent) and pyridine-2-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid, to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, 2-(2-pyridyl)benzimidazole, will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: N-Alkylation to form (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2-(2-pyridyl)benzimidazole (1 equivalent) from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add a suitable base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise at 0 °C. The use of a strong base is necessary to deprotonate the benzimidazole nitrogen.

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl ester.

-

Hydrolyze the ester to the carboxylic acid by dissolving the crude product in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH) and heating the mixture.

-

After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the desired product, (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

-

Collect the solid by filtration, wash with water, and dry to afford the final product.

Purification and Validation

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods as described in the following section.

Synthetic Workflow Diagram

Caption: A flowchart illustrating the two-step synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

Structural Elucidation and Spectroscopic Analysis

The confirmation of the chemical structure of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is achieved through a combination of modern spectroscopic techniques. Each method provides unique information about the molecule's connectivity and functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole and pyridine rings, as well as a characteristic singlet for the methylene (-CH2-) protons of the acetic acid moiety. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR : The carbon-13 NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, and the aromatic carbons.

-

-

Mass Spectrometry (MS) : Mass spectrometry is a critical tool for determining the molecular weight of the compound. In an MS experiment, a molecular ion peak (M+) corresponding to the exact mass of the molecule (253.26) would be expected. Fragmentation patterns can also provide further structural information.

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule. Key expected peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, and C=N and C=C stretching vibrations from the aromatic rings.

Molecular Structure Diagram

Sources

Technical Guide: Synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic Acid

Executive Summary & Strategic Value

(2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a pivotal bifunctional scaffold in medicinal and coordination chemistry. Structurally, it combines the privileged benzimidazole core—known for its bioactivity in antimicrobial and anticancer domains—with a pyridine ring at the C2 position and a carboxylic acid tail at N1.

This specific arrangement creates a tridentate ligand field (N,N,O) capable of forming stable complexes with transition metals (Zn, Cu, Ru) and lanthanides. In drug discovery, the acetic acid moiety serves as a critical "handle" for improving solubility or for further conjugation (e.g., amide coupling) to target specific biological receptors.

This guide details a robust, three-stage synthesis pathway designed for scalability and purity. Unlike academic one-pot attempts that often suffer from regioselectivity issues, this protocol isolates the heterocycle core before functionalization, ensuring structural integrity.

Retrosynthetic Analysis

The most logical disconnection relies on the N-alkylation of a pre-formed benzimidazole core. Attempting to cyclize an N-alkylated phenylenediamine precursor is generally disfavored due to competitive cyclization pathways and lower commercial availability of the starting materials.

Pathway Logic:

-

Disconnection 1 (C-N Bond): Removal of the acetic acid side chain reveals the nucleophilic N1-H of the benzimidazole.

-

Disconnection 2 (Heterocycle Formation): The 2-(2-pyridyl)benzimidazole core is disconnected into o-phenylenediamine (OPD) and a pyridine-2-carbonyl equivalent (aldehyde or acid).

Visualization: Retrosynthetic Tree

Caption: Retrosynthetic breakdown favoring the "Core First, Alkylation Second" strategy to maximize regiocontrol.

Detailed Synthetic Protocol

Phase I: Construction of the Heteroaromatic Core

Objective: Synthesis of 2-(pyridin-2-yl)-1H-benzimidazole (CAS: 1137-68-4).

Methodology: Oxidative cyclization using Sodium Metabisulfite (

Reagents:

-

o-Phenylenediamine (OPD): 1.0 equiv.

-

2-Pyridinecarboxaldehyde: 1.0 equiv.

-

Sodium Metabisulfite (

): 1.0 equiv. -

Solvent: DMF or Ethanol/Water (3:1).

Step-by-Step Protocol:

-

Dissolution: In a round-bottom flask, dissolve 50 mmol of o-phenylenediamine in 50 mL of DMF.

-

Addition: Add 50 mmol of 2-pyridinecarboxaldehyde dropwise. The solution may darken (Schiff base formation).

-

Oxidant: Add 50 mmol of

. -

Reflux: Heat the mixture to reflux (approx. 100-110°C in DMF) for 4–6 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

-

Quench: Pour the reaction mixture into 500 mL of ice-cold water. A precipitate should form immediately.

-

Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water.

-

Expected Yield: 85–92%.

-

Appearance: Cream/Yellowish solid.

-

Expert Insight: The bisulfite adduct mechanism avoids the harsh acidic conditions of PPA, preserving the pyridine ring from protonation-induced deactivation during cyclization.

Phase II: N-Functionalization (The Linker Installation)

Objective: Synthesis of Ethyl (2-pyridin-2-yl-benzoimidazol-1-yl)acetate.

Methodology: Base-promoted

Reagents:

-

Core (from Phase I): 1.0 equiv.

-

Ethyl Chloroacetate: 1.2 equiv.[1]

-

Base: Anhydrous Potassium Carbonate (

): 2.0 equiv. -

Catalyst (Optional): Potassium Iodide (KI) - 0.1 equiv (Finkelstein acceleration).

-

Solvent: Anhydrous Acetone or Acetonitrile.

Step-by-Step Protocol:

-

Deprotonation: Suspend 20 mmol of the benzimidazole core and 40 mmol of anhydrous

in 100 mL of dry Acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the benzimidazole NH. -

Alkylation: Add 24 mmol of Ethyl Chloroacetate dropwise. (Add KI here if reaction is sluggish).

-

Reflux: Heat to reflux (56°C) for 6–12 hours.

-

Monitoring: The starting material spot on TLC should disappear.

-

-

Workup: Filter off the inorganic salts (

, excess -

Isolation: Evaporate the solvent under reduced pressure. The residue is often an oil that solidifies upon standing or trituration with cold ether.

-

Expected Yield: 75–85%.[2]

-

Critical Control Point: Do not use free chloroacetic acid here. The zwitterionic product (benzimidazolium carboxylate) is highly water-soluble and difficult to extract from the salt byproduct. The ester route guarantees a lipophilic intermediate that is easy to purify.

Phase III: Ester Hydrolysis (Deprotection)

Objective: Isolation of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

Reagents:

-

Ester Intermediate: 1.0 equiv.

-

Base: NaOH (10% aqueous solution): 3.0 equiv.

-

Solvent: Ethanol.

Step-by-Step Protocol:

-

Saponification: Dissolve the ester in Ethanol (5 mL/g). Add the 10% NaOH solution.[3]

-

Reaction: Stir at reflux for 1–2 hours. The solution will become homogeneous.

-

Neutralization: Cool to room temperature. Carefully acidify with Glacial Acetic Acid or 1M HCl to pH 4–5.

-

Crystallization: The free acid will precipitate out of the solution.

-

Filtration: Filter the solid, wash with small amounts of cold water and acetone. Dry under vacuum.[4]

Process Logic & Workflow Diagram

Caption: Linear synthesis workflow emphasizing the isolation of the ester intermediate for purification.

Analytical Validation

To ensure the protocol was successful, compare your product against these standard spectral characteristics:

| Method | Feature | Diagnostic Signal |

| 1H NMR | Methylene Linker | Singlet at |

| 1H NMR | Pyridine Ring | Doublet at |

| IR | Carbonyl | Strong stretch at 1700–1730 |

| MS (ESI) | Molecular Ion |

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Step 1 | Incomplete oxidation of the intermediate Schiff base. | Increase reaction time or ensure fresh |

| Product is an Oil (Step 2) | Residual solvent or impurities. | Triturate with diethyl ether or hexane to induce crystallization. |

| Regioisomers in Step 2 | Alkylation at N3 (rare for this substrate). | Generally not an issue due to symmetry of the benzimidazole before alkylation. If 5,6-substitution exists, isomers will form. |

| Solubility Issues (Step 3) | Zwitterionic nature of the amino-acid. | Adjust pH carefully to the isoelectric point (approx pH 4-5) to maximize precipitation. |

References

-

Synthesis of 2-Substituted Benzimidazoles (Metabisulfite Method)

-

Alkylation of Benzimidazoles (General Protocol)

- Title: Alkyl

- Source:Synthetic Communic

-

URL:[Link]

-

Specific Ester Synthesis & Hydrolysis

-

Coordination Chemistry of the Ligand

Sources

- 1. 2-(2-PYRIDYL)BENZIMIDAZOLE | 1137-68-4 [chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. US20070232616A1 - Benzoimidazol-2-yl pyridines as modulators of the histamine H4 receptor - Google Patents [patents.google.com]

- 4. redalyc.org [redalyc.org]

- 5. a2bchem.com [a2bchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid: Core Starting Materials and Methodologies

This guide provides a comprehensive technical overview of the synthetic routes to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. Its unique chemical properties and ability to interact with a wide range of biological targets have led to its incorporation in drugs with diverse therapeutic applications, including antiviral, anticancer, and antihypertensive agents. The title compound, (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, combines the benzimidazole core with a pyridine moiety and an acetic acid functional group, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic value.

Retrosynthetic Analysis and Primary Synthetic Strategy

The most logical and widely employed synthetic strategy for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid involves a two-step approach. This strategy is based on the initial formation of the benzimidazole core, followed by the introduction of the acetic acid side chain.

A retrosynthetic analysis reveals the key starting materials:

Caption: Retrosynthetic analysis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

This analysis highlights two primary starting materials for the core structure: o-phenylenediamine and a suitable pyridine-2-carbonyl precursor (such as pyridine-2-carboxaldehyde or pyridine-2-carboxylic acid). The acetic acid moiety is typically introduced via an N-alkylation step using an α-haloacetic acid ester , such as ethyl chloroacetate, followed by hydrolysis.

Synthesis of the Core Intermediate: 2-(Pyridin-2-yl)-1H-benzo[d]imidazole

The formation of the benzimidazole ring is a cornerstone of this synthesis. The Phillips-Ladenburg synthesis is a classical and highly effective method for this transformation.[1][2] This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, or an aldehyde.

Starting Materials for the Benzimidazole Core

| Starting Material | Structure | Role in Reaction | Key Considerations |

| o-Phenylenediamine |  | Provides the benzene and two amino groups for the benzimidazole ring. | Purity is crucial to avoid side reactions. Should be handled with care due to potential toxicity. |

| Pyridine-2-carboxaldehyde |  | Provides the pyridine ring and the C2 carbon of the benzimidazole ring. | Can be prone to oxidation. Should be stored under inert atmosphere. |

| Pyridine-2-carboxylic acid |  | An alternative to the aldehyde, directly providing the necessary carbonyl group for condensation. | Reaction may require harsher conditions (higher temperatures) compared to the aldehyde. |

| Pyridine-2-thioamide |  | Another alternative precursor for the pyridine-2-yl moiety. | Offers a different reaction pathway for the cyclization.[3] |

Experimental Protocol: Phillips-Ladenburg Synthesis of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole

This protocol details the synthesis from o-phenylenediamine and pyridine-2-carboxaldehyde.

Materials:

-

o-Phenylenediamine (1.0 eq)

-

Pyridine-2-carboxaldehyde (1.0 eq)

-

L-proline (10 mol%)[4]

-

Water

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend o-phenylenediamine (1 mmol) and pyridine-2-carboxaldehyde (1 mmol) in water (5 mL).

-

Add L-proline (0.1 mmol) to the mixture.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) using a pet ether:ethyl acetate (8:2) mobile phase.[4]

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The precipitated product is collected by filtration and washed with cold water.

-

The crude product is recrystallized from ethanol to afford pure 2-(pyridin-2-yl)-1H-benzo[d]imidazole.

Expected Yield: High yields are generally reported for this type of condensation.

Reaction Mechanism: Formation of the Benzimidazole Ring

The mechanism of the Phillips-Ladenburg synthesis proceeds through a condensation-cyclization cascade.

Caption: Mechanism of benzimidazole formation.

N-Alkylation of 2-(Pyridin-2-yl)-1H-benzo[d]imidazole

The introduction of the acetic acid moiety is achieved through N-alkylation of the benzimidazole intermediate, followed by ester hydrolysis.

Starting Materials for N-Alkylation and Hydrolysis

| Starting Material | Structure | Role in Reaction | Key Considerations |

| 2-(Pyridin-2-yl)-1H-benzo[d]imidazole |  | The nucleophile for the alkylation reaction. | Must be dry before use. |

| Ethyl chloroacetate |  | The electrophile, providing the ethyl acetate group. | Lachrymatory and should be handled in a fume hood. |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | A base to deprotonate the benzimidazole nitrogen, activating it for nucleophilic attack. | Anhydrous conditions are preferred. |

| Sodium Hydroxide (NaOH) | NaOH | Used for the hydrolysis of the ester to the carboxylic acid. | A strong base, handle with care. |

Experimental Protocol: Synthesis of Ethyl (2-Pyridin-2-yl-benzoimidazol-1-yl)acetate

Materials:

-

2-(Pyridin-2-yl)-1H-benzo[d]imidazole (1.0 eq)

-

Ethyl chloroacetate (1.2 eq)

-

Anhydrous Potassium Carbonate (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a solution of 2-(pyridin-2-yl)-1H-benzo[d]imidazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add ethyl chloroacetate dropwise to the suspension.

-

The reaction mixture is then heated to 60-70 °C and stirred for several hours, with progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The precipitated product is filtered, washed with water, and dried.

-

The crude product can be purified by column chromatography or recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Hydrolysis to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

Materials:

-

Ethyl (2-pyridin-2-yl-benzoimidazol-1-yl)acetate (1.0 eq)

-

Sodium Hydroxide (2.0 eq)

-

Ethanol

-

Water

-

Hydrochloric Acid (HCl)

Procedure:

-

Dissolve ethyl (2-pyridin-2-yl-benzoimidazol-1-yl)acetate in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours.[5]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 5-6 with dilute hydrochloric acid.

-

The precipitated product, (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, is collected by filtration, washed with cold water, and dried.

Alternative Synthetic Approaches: One-Pot Syntheses

While the two-step approach is robust and reliable, one-pot syntheses of N-substituted benzimidazoles are gaining traction due to their efficiency and reduced waste generation.[6][7] These methods typically involve the reaction of o-phenylenediamine, an aldehyde, and a third component that introduces the N-substituent in a single reaction vessel. Although a specific one-pot synthesis for the title compound is not widely reported, the general principles could be adapted.

Caption: Conceptual workflow for a one-pot synthesis.

Conclusion

The synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The primary and most dependable route involves the initial construction of the 2-(pyridin-2-yl)-1H-benzo[d]imidazole core via the Phillips-Ladenburg condensation of o-phenylenediamine and a pyridine-2-carbonyl compound. This is followed by a standard N-alkylation with an ethyl haloacetate and subsequent ester hydrolysis. The selection of high-purity starting materials and careful control of reaction conditions are paramount to achieving good yields and a high-quality final product. Future research may focus on the development of more streamlined and environmentally benign one-pot procedures for the synthesis of this valuable chemical intermediate.

References

-

Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH - IJRAR.org. (URL: [Link])

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC - NIH. (URL: [Link])

-

Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC - PubMed Central. (URL: [Link])

-

Synthesis of 2-pyridin-2-yl-1H-benzoimidazole derivatives 17–20. - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. (URL: [Link])

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])

-

2-(7-methyl-1H-benzoimidazol-2-yl)-6-(1-aryliminoethyl)pyridinylnickel complexes: Synthesis, characterization and their ethylene oligomerization - Comptes Rendus de l'Académie des Sciences. (URL: [Link])

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation - Semantic Scholar. (URL: [Link])

-

Studies on preparation of 2-Acetylbenzimidazole - ResearchGate. (URL: [Link])

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: [Link])

-

Chemistry Lab: Base Hydrolysis Experiment | PDF | Sodium Hydroxide | Acid - Scribd. (URL: [Link])

-

Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals - MDPI. (URL: [Link])

- WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof - Google P

-

N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

-

Copper-catalyzed synthesis of polysubstituted benzimidazoles: an efficient one-pot synthetic approach to N-enylated benzimidazoles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

One pot synthesis of substituted benzimidazole derivatives and their charcterization. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijrar.org [ijrar.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Spectroscopic Data of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, and detailed analysis of its spectroscopic data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The information presented herein is a synthesis of experimental data available for the core molecular structure and predictive analysis based on established principles of organic spectroscopy.

Introduction: The Significance of the 2-(Pyridin-2-yl)benzimidazole Scaffold

The 2-(pyridin-2-yl)benzimidazole core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of an acetic acid moiety at the N-1 position of the benzimidazole ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its solubility, bioavailability, and target engagement. A thorough understanding of the spectroscopic characteristics of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is therefore crucial for its identification, purity assessment, and further development in therapeutic applications.

Synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

The synthesis of the title compound is typically achieved through a two-step process, beginning with the synthesis of the 2-(pyridin-2-yl)-1H-benzimidazole precursor, followed by N-alkylation with a haloacetic acid.

Synthesis of 2-(Pyridin-2-yl)-1H-benzimidazole

A common and efficient method for the synthesis of 2-(pyridin-2-yl)-1H-benzimidazole involves the condensation of o-phenylenediamine with pyridine-2-carboxylic acid or its derivatives.

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-1H-benzimidazole

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of o-phenylenediamine (1 equivalent) and pyridine-2-carboxylic acid (1 equivalent) is prepared in a suitable high-boiling solvent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heating: The reaction mixture is heated to a temperature of 160-180 °C for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice and a solution of sodium bicarbonate or sodium hydroxide to neutralize the acid.

-

Isolation: The resulting precipitate is collected by filtration, washed thoroughly with water, and dried.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-(pyridin-2-yl)-1H-benzimidazole.

N-Alkylation to (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

The final step involves the N-alkylation of the benzimidazole nitrogen with an appropriate 2-haloacetic acid, typically bromoacetic acid or chloroacetic acid, in the presence of a base.

Experimental Protocol: Synthesis of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

-

Reaction Setup: To a solution of 2-(pyridin-2-yl)-1H-benzimidazole (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added portion-wise at room temperature.

-

Addition of Alkylating Agent: After stirring for a short period to allow for the formation of the benzimidazolide anion, a solution of bromoacetic acid (1.1 equivalents) in the same solvent is added dropwise.

-

Reaction: The reaction mixture is stirred at room temperature or slightly elevated temperature (50-60 °C) until the starting material is consumed, as monitored by TLC.

-

Work-up: The reaction mixture is poured into ice-cold water, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to afford pure (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

Caption: Synthetic pathway for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid.

Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid, based on the known data of its core structure and the principles of spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆ to ensure the solubility of the compound and to observe the exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.70 | d | 1H | H-6' (Pyridine) |

| ~8.35 | d | 1H | H-3' (Pyridine) |

| ~8.00 | t | 1H | H-4' (Pyridine) |

| ~7.80 | d | 1H | H-4 (Benzimidazole) |

| ~7.65 | d | 1H | H-7 (Benzimidazole) |

| ~7.55 | t | 1H | H-5' (Pyridine) |

| ~7.35 | m | 2H | H-5, H-6 (Benzimidazole) |

| ~5.50 | s | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated far downfield, typically around 13.0 ppm, which is characteristic of a carboxylic acid proton and is subject to exchange with residual water in the solvent.

-

Pyridine Protons (H-3' to H-6'): The four protons of the pyridine ring will appear in the aromatic region, generally between 7.5 and 8.7 ppm. The H-6' proton, being adjacent to the nitrogen, is expected to be the most deshielded. The coupling patterns (doublets and triplets) will be consistent with a 2-substituted pyridine ring.

-

Benzimidazole Protons (H-4 to H-7): The protons on the benzo group of the benzimidazole ring are expected to resonate in the region of 7.3 to 7.8 ppm. The substitution at N-1 will result in four distinct signals for these protons.

-

Methylene Protons (-CH₂-): A sharp singlet is predicted around 5.50 ppm, corresponding to the two protons of the methylene group. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom of the benzimidazole ring and the carboxylic acid group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | -COOH |

| ~151.0 | C-2 |

| ~149.5 | C-2' |

| ~149.0 | C-6' |

| ~143.0 | C-7a |

| ~138.0 | C-4' |

| ~136.0 | C-3a |

| ~125.0 | C-4' |

| ~124.0 | C-5' |

| ~123.0 | C-6 |

| ~122.0 | C-5 |

| ~120.0 | C-4 |

| ~111.0 | C-7 |

| ~48.0 | -CH₂- |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear at the most downfield position, around 170.0 ppm.

-

Aromatic Carbons: The carbons of the pyridine and benzimidazole rings will resonate in the typical aromatic region of 110-155 ppm. The C-2 carbon of the benzimidazole, being attached to two nitrogen atoms, is expected to be significantly downfield.

-

Methylene Carbon (-CH₂-): The carbon of the methylene group is predicted to appear around 48.0 ppm, influenced by the adjacent nitrogen and carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid (C₁₄H₁₁N₃O₂), the expected molecular weight is approximately 253.26 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 253, corresponding to the intact molecule.

-

Loss of COOH: A significant fragment at m/z = 208, resulting from the loss of the carboxylic acid group as a radical (•COOH).

-

Loss of CH₂COOH: A fragment at m/z = 194, corresponding to the loss of the entire acetic acid side chain. This would leave the stable 2-(pyridin-2-yl)-1H-benzimidazole cation.

-

Pyridine Ring Fragmentation: Further fragmentation of the pyridine and benzimidazole rings would lead to smaller fragments characteristic of these heterocyclic systems.

Caption: Predicted mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups within the molecule.

Table 3: Predicted IR Absorption Bands for (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic acid) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch (-CH₂-) |

| ~1720 | Strong | C=O stretch (Carboxylic acid) |

| ~1620, ~1590 | Medium-Strong | C=N and C=C stretch (Aromatic rings) |

| ~1450 | Medium | C-H bend (-CH₂-) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~900-650 | Strong | Aromatic C-H out-of-plane bend |

Interpretation of the IR Spectrum:

-

O-H Stretch: A very broad absorption band in the 3400-2400 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H stretching of the carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.

-

Aromatic Stretches: Multiple bands in the 1620-1450 cm⁻¹ region correspond to the C=C and C=N stretching vibrations of the pyridine and benzimidazole rings.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will appear just below 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The spectrum is typically recorded in a solvent like ethanol or methanol.

Expected UV-Vis Absorption:

The UV-Vis spectrum of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is expected to be dominated by the π → π* transitions of the conjugated 2-(pyridin-2-yl)benzimidazole chromophore. Two main absorption bands are anticipated:

-

A strong absorption band around 300-320 nm: This corresponds to the main π → π* transition of the extended conjugated system.

-

A shoulder or a weaker band at a shorter wavelength (around 240-260 nm): This can be attributed to other π → π* transitions within the aromatic rings.

The N-acetic acid substituent is not expected to significantly alter the position of the main absorption maxima compared to the parent 2-(pyridin-2-yl)-1H-benzimidazole, as it is not directly part of the chromophore's conjugated system.

Potential Applications in Drug Development

The spectroscopic characterization of (2-Pyridin-2-yl-benzoimidazol-1-yl)-acetic acid is a critical step in its evaluation as a potential therapeutic agent. The presence of the benzimidazole and pyridine moieties suggests potential for a variety of biological activities. The carboxylic acid group can be leveraged to improve aqueous solubility and to form salts with improved pharmaceutical properties. This compound could be investigated for its potential as an anticancer, antimicrobial, or anti-inflammatory agent.

Conclusion